3-Methoxy-4-(morpholin-4-yl)benzonitrile
Overview
Description
“3-Methoxy-4-(morpholin-4-yl)benzonitrile” is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 .
Molecular Structure Analysis
The InChI code for “3-Methoxy-4-(morpholin-4-yl)benzonitrile” is1S/C12H14N2O2/c1-15-12-8-10(9-13)2-3-11(12)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
. This code represents the molecular structure of the compound.
Scientific Research Applications
Pharmaceutical Research
This compound, with the CAS number 1207541-00-1, is often used in the development of pharmaceuticals due to its morpholine moiety, which is a common feature in drug molecules. It may serve as a precursor in synthesizing potential therapeutic agents, particularly in the realm of central nervous system disorders where morpholine derivatives are valued for their bioactivity .
Material Science
In material science, this chemical can be utilized in the synthesis of novel organic compounds that could be used as intermediates for creating advanced materials. These materials might have applications in creating new types of polymers or coatings that require specific molecular structures for enhanced properties .
Chemical Synthesis
As a building block in organic synthesis, 3-Methoxy-4-(morpholin-4-yl)benzonitrile is valuable for constructing complex molecules. Its methoxy and benzonitrile groups make it a versatile reagent for various chemical reactions, including cross-coupling reactions that form carbon-carbon bonds .
Chromatography
This compound could be used in chromatography as a standard or reference compound due to its unique structure. It can help in the calibration of equipment or in the development of new chromatographic methods, especially in high-performance liquid chromatography (HPLC) .
Analytical Chemistry
In analytical chemistry, it can be employed as a reagent for developing new analytical methods. Its distinct chemical properties allow it to react selectively with certain analytes, which can be useful in the detection and quantification of various substances .
Life Sciences
Within life sciences, this compound might be used in molecular biology or biochemistry research as a molecular probe. It could interact with biological macromolecules, aiding in the study of biological processes or in the search for new biological targets .
Neuroscience Research
Given its morpholine component, this compound could be of particular interest in neuroscience research. Morpholine derivatives are known to cross the blood-brain barrier, and thus, this compound could be used in the development of neuroactive drugs or as a tracer in neuroimaging studies .
Environmental Science
In environmental science, this compound could be used to study degradation processes or as a model compound in the assessment of environmental pollutants. Its stability and reactivity could provide insights into the behavior of similar organic compounds in the environment .
Safety and Hazards
properties
IUPAC Name |
3-methoxy-4-morpholin-4-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-12-8-10(9-13)2-3-11(12)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGATKXIMXTDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(morpholin-4-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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